2-(4-Bromophenyl)-2'-iodoacetophenone
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Overview
Description
Synthesis Analysis
The synthesis of halogenated acetophenones typically involves palladium-catalyzed reactions, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes using o-bromobenzyl alcohols and o-iodobiphenyls . Similarly, the synthesis of 2-amino-5-bromo-3-iodoacetophenone involves palladium-catalyzed Sonogashira cross-coupling . These methods suggest that a palladium-catalyzed approach could potentially be applied to synthesize 2-(4-Bromophenyl)-2'-iodoacetophenone.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(2',4'-difluorophenyl)acetophenone, has been characterized using techniques like IR, 1H NMR, and single-crystal X-ray diffractometry . These techniques could be used to determine the molecular structure of this compound, providing information on its crystal structure and electronic environment.
Chemical Reactions Analysis
Halogenated acetophenones participate in various chemical reactions. For instance, α-bromo-4-hydroxyacetophenone can be synthesized through α-bromination , and 2-amino-5-bromo-3-iodoacetophenone can undergo Claisen-Schmidt aldol condensation followed by palladium-catalyzed cross-coupling and heteroannulation . These reactions indicate that this compound could also be reactive towards nucleophilic addition, cross-coupling, and cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated acetophenones, such as melting point, boiling point, refractive index, and relative density, can be measured using standard laboratory techniques . These properties are influenced by the presence of halogen substituents, which can affect the compound's polarity, reactivity, and intermolecular interactions. The specific properties of this compound would need to be determined experimentally, but they are likely to be similar to those of related compounds.
properties
IUPAC Name |
2-(4-bromophenyl)-1-(2-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRDDVUIJJJBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642295 |
Source
|
Record name | 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898783-94-3 |
Source
|
Record name | 2-(4-Bromophenyl)-1-(2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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